molecular formula C8H9N2O3S- B3258314 1,5-Dioxo-9-oxa-2,4-diazaspiro[5.5]undec-2-ene-3-thiolate CAS No. 303042-00-4

1,5-Dioxo-9-oxa-2,4-diazaspiro[5.5]undec-2-ene-3-thiolate

Cat. No.: B3258314
CAS No.: 303042-00-4
M. Wt: 213.24 g/mol
InChI Key: JVCSOSMLFYHRBO-UHFFFAOYSA-M
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Description

1,5-Dioxo-9-oxa-2,4-diazaspiro[5.5]undec-2-ene-3-thiolate is a complex organic compound with a unique spiro structure. This compound is characterized by its spirocyclic framework, which includes oxygen, nitrogen, and sulfur atoms. The presence of these heteroatoms imparts distinctive chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dioxo-9-oxa-2,4-diazaspiro[5.5]undec-2-ene-3-thiolate typically involves multi-step organic reactions. One common method involves the reaction of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde under heating in boiling ethanol . This reaction yields mixtures of 7-alkyl derivatives, which can be further processed to obtain the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxo-9-oxa-2,4-diazaspiro[5.5]undec-2-ene-3-thiolate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized spiro compounds.

Scientific Research Applications

1,5-Dioxo-9-oxa-2,4-diazaspiro[5.5]undec-2-ene-3-thiolate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,5-Dioxo-9-oxa-2,4-diazaspiro[5.5]undec-2-ene-3-thiolate involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to specific enzymes and receptors, modulating their activity. The presence of heteroatoms such as oxygen, nitrogen, and sulfur contributes to its reactivity and ability to form stable complexes with metal ions and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile: A precursor in the synthesis of 1,5-Dioxo-9-oxa-2,4-diazaspiro[5.5]undec-2-ene-3-thiolate.

    Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic frameworks but different functional groups.

Uniqueness

This compound is unique due to its specific combination of heteroatoms and spirocyclic structure. This combination imparts distinctive chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1,5-dioxo-9-oxa-2,4-diazaspiro[5.5]undec-3-ene-3-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c11-5-8(1-3-13-4-2-8)6(12)10-7(14)9-5/h1-4H2,(H2,9,10,11,12,14)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCSOSMLFYHRBO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)NC(=NC2=O)[S-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N2O3S-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Dioxo-9-oxa-2,4-diazaspiro[5.5]undec-2-ene-3-thiolate
Reactant of Route 2
1,5-Dioxo-9-oxa-2,4-diazaspiro[5.5]undec-2-ene-3-thiolate
Reactant of Route 3
1,5-Dioxo-9-oxa-2,4-diazaspiro[5.5]undec-2-ene-3-thiolate
Reactant of Route 4
1,5-Dioxo-9-oxa-2,4-diazaspiro[5.5]undec-2-ene-3-thiolate
Reactant of Route 5
1,5-Dioxo-9-oxa-2,4-diazaspiro[5.5]undec-2-ene-3-thiolate
Reactant of Route 6
1,5-Dioxo-9-oxa-2,4-diazaspiro[5.5]undec-2-ene-3-thiolate

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